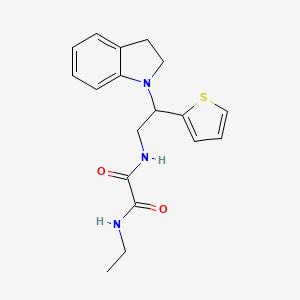
N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article examines its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.45 g/mol |
| CAS Number | 898452-24-9 |
The structure features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its pharmacological profile compared to simpler oxalamides.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of the NF-κB signaling pathway, which is critical in inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of the compound are believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Anticancer Potential
This compound has shown promise in anticancer research. In particular, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest. The compound's ability to target multiple signaling pathways associated with cancer progression (e.g., MAPK/ERK pathway) highlights its potential as a therapeutic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways: It appears to affect pathways such as NF-κB and MAPK/ERK, which are crucial for cell survival and proliferation.
- Interference with Cellular Processes: The compound may disrupt normal cellular functions, leading to increased apoptosis in cancer cells.
Study 1: Anti-inflammatory Effects
In a study conducted on murine models, this compound was administered to assess its impact on inflammation induced by lipopolysaccharides (LPS). Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting effective anti-inflammatory action .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, indicating strong antimicrobial potential .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in viability across several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis confirmed increased rates of apoptosis .
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSRHGYBVIWQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














